Mesitylacetic acid

Description

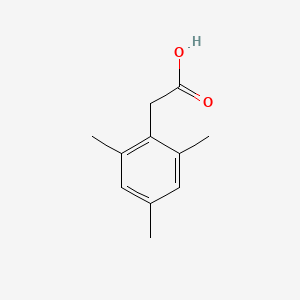

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWMQAKKAHTCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196032 | |

| Record name | (2,4,6-Trimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream powder; [Alfa Aesar MSDS] | |

| Record name | Mesitylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4408-60-0 | |

| Record name | 2,4,6-Trimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4408-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4,6-Trimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,6-trimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4D9H5LJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of Mesitylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesitylacetic acid, systematically known as (2,4,6-trimethylphenyl)acetic acid, is a substituted aromatic carboxylic acid. Its unique structure, featuring a sterically hindered phenyl ring, imparts distinct chemical and physical properties that make it a compound of interest in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed synthesis protocols, and analytical methods. While specific biological signaling pathways for this compound are not extensively documented, this guide also explores a potential mechanism of action based on related phenylacetic acid derivatives.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4,6-trimethylphenyl)acetic acid | [1] |

| Synonyms | This compound, 2,4,6-Trimethylphenylacetic acid | [2] |

| CAS Number | 4408-60-0 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 167-171 °C | [2][3] |

| Boiling Point | Not available (decomposes) | [4] |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. | [3] |

| pKa | 4.40 ± 0.10 (Predicted) | [3] |

| InChI | InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13) | [2] |

| SMILES | Cc1cc(C)c(CC(=O)O)c(C)c1 | [2] |

Synthesis of this compound

This compound can be synthesized from mesitylene through a multi-step process involving chloromethylation, cyanation, and subsequent hydrolysis. The following is a detailed experimental protocol for this synthesis.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound from mesitylene.

Detailed Experimental Protocol

Step 1: Synthesis of α-Chloroisodurene

-

In a 2-liter round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, combine 200 g (1.66 moles) of mesitylene, 1 liter of concentrated hydrochloric acid, and 63 ml (0.84 mole) of 37% formaldehyde solution.

-

Introduce hydrogen chloride gas below the surface of the mixture while stirring vigorously and maintaining the temperature at 55 °C with a water bath.

-

After 2.75 hours, add an additional 63 ml (0.84 mole) of formaldehyde solution. Continue the reaction for a total of 5.5 hours.

-

Cool the mixture to room temperature and extract three times with 300 ml portions of benzene.

-

Wash the combined benzene extracts successively with water, dilute sodium hydroxide, and water. Dry over anhydrous calcium chloride.

-

Distill the solution under reduced pressure to remove benzene, followed by distillation of the product. The fraction boiling at 130-131 °C at 22 mm Hg is collected as α-chloroisodurene.

Step 2: Synthesis of Mesitylacetonitrile

-

In a 1-liter three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 77 g (1.57 moles) of sodium cyanide in a mixture of 110 ml of water and 160 ml of ethanol by heating in a boiling water bath with stirring.

-

Slowly add 152 g (0.90 mole) of α-chloroisodurene to the solution and continue heating and stirring for 3 hours.

-

Cool the reaction mixture to approximately 40 °C and extract with three 300 ml portions of benzene.

-

Wash the combined benzene extracts with water, dry over anhydrous calcium chloride, and remove the benzene by distillation under slightly reduced pressure.

-

Distill the residue under reduced pressure. The fraction boiling at 160-165 °C at 22 mm Hg is collected as mesitylacetonitrile.

Step 3: Synthesis of this compound

-

In a 3-liter three-necked flask, carefully add 750 ml of concentrated sulfuric acid to 900 ml of water.

-

Cool the diluted sulfuric acid to about 50 °C and add 127 g (0.80 mole) of mesitylacetonitrile.

-

Reflux the mixture with mechanical stirring for 6 hours. A precipitate of this compound will form.

-

Cool the reaction mixture and pour it into 3 liters of ice water.

-

Collect the precipitated acid by filtration on a Büchner funnel and wash thoroughly with water.

Step 4: Purification of this compound

-

Dissolve the crude this compound in a dilute alkali solution.

-

Treat the solution with activated carbon (Norit) and heat to boiling.

-

Filter the hot solution to remove the activated carbon.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

-

Collect the purified acid by filtration, wash with water, and dry in an oven at approximately 80 °C.

-

For further purification, the this compound can be recrystallized from dilute alcohol or ligroin to yield a product with a melting point of 167-168 °C.

Analytical Characterization

The characterization of this compound is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl groups on the benzene ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methyl carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.23 g/mol ).[1] Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its structural class, phenylacetic acid derivatives, is known to include compounds with significant pharmacological effects, notably as non-steroidal anti-inflammatory drugs (NSAIDs).[5] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Hypothesized COX Inhibition Pathway

The diagram below illustrates a generalized pathway for how a phenylacetic acid derivative might exert anti-inflammatory effects through the inhibition of COX enzymes. It is important to note that this is a hypothetical pathway for this class of compounds, as specific studies on this compound's interaction with this pathway are not available.

Caption: Hypothesized anti-inflammatory action via COX inhibition.

This pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2 in response to inflammatory stimuli. Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.[6] A compound like a phenylacetic acid derivative could potentially inhibit the activity of COX enzymes, thereby blocking the production of prostaglandins and reducing the inflammatory response.

Conclusion

This compound is a well-characterized organic compound with defined physical and chemical properties. Its synthesis is achievable through established multi-step procedures, and its structure can be confirmed using standard analytical techniques. While its direct biological applications are not yet widely explored, its structural similarity to known pharmacologically active phenylacetic acids suggests potential avenues for future research, particularly in the development of novel therapeutic agents. This guide provides a solid foundation of the core knowledge required for researchers and drug development professionals working with or considering the use of this compound in their studies.

References

- 1. This compound | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. brainkart.com [brainkart.com]

- 6. Cyclooxygenase 1 contributes to inflammatory responses in rats and mice: implications for gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Mesitylacetic Acid (CAS: 4408-60-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mesitylacetic acid (CAS: 4408-60-0), a significant fine chemical intermediate. The information is curated for professionals in research and drug development, presenting key physicochemical data, detailed synthesis protocols, and an exploration of its applications.

Physicochemical Properties

This compound, formally known as (2,4,6-Trimethylphenyl)acetic acid, is a white to off-white crystalline powder.[1] Its core structure consists of a benzene ring trisubstituted with methyl groups, attached to an acetic acid moiety.[1] This substitution pattern imparts unique chemical characteristics valuable in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4408-60-0 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Melting Point | 167-171 °C | [1][3] |

| Boiling Point (Calculated) | 312.9 °C at 760 mmHg | [4] |

| Density (Calculated) | 1.075 g/cm³ | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility (log10WS, Calculated) | -2.80 (in mol/l) | [5] |

| Octanol/Water Partition Coefficient (logPoct/wat, Calculated) | 2.239 | [5] |

| EINECS Number | 224-556-0 | [4] |

| MDL Number | MFCD00014368 | [2] |

| InChI Key | CQWMQAKKAHTCSC-UHFFFAOYSA-N | [5] |

| SMILES | Cc1cc(C)c(CC(=O)O)c(C)c1 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral data are available from various sources, confirming its molecular structure.

-

¹H NMR and ¹³C NMR Spectroscopy: Data are available, providing insights into the proton and carbon environments of the molecule.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorptions for the carboxylic acid and aromatic functionalities.[2][6]

-

Mass Spectrometry (MS): Mass spectral data confirm the molecular weight of this compound.[2][6]

Synthesis of this compound

A well-established method for the synthesis of this compound proceeds via the hydrolysis of mesitylacetonitrile.[7] A detailed experimental protocol, adapted from Organic Syntheses, is provided below. This process is a reliable method for producing the target compound in good yield.

Experimental Protocol: Synthesis of this compound from Mesitylacetonitrile

Materials:

-

Mesitylacetonitrile

-

Concentrated Sulfuric Acid

-

Water

-

Ice

Procedure:

-

In a 3-liter three-necked flask, add 900 ml of water and then cautiously add 750 ml of concentrated sulfuric acid.

-

Allow the mixture to cool to approximately 50°C.

-

To the cooled mixture, add 127 g (0.80 mole) of mesitylacetonitrile.

-

The resulting mixture is then refluxed with mechanical stirring for 6 hours. During this time, a significant amount of this compound will precipitate from the solution.

-

After the reflux period, the contents of the flask are cooled and then poured into 3 liters of ice water.

-

The precipitated acid is collected on a Büchner funnel and washed thoroughly with water.

-

For purification, the crude acid can be dissolved in dilute alkali, treated with activated carbon (e.g., Norit), and then re-precipitated by acidification with dilute hydrochloric acid.

-

The purified this compound is collected by filtration, washed with water, and dried in an oven at approximately 80°C.

Yield: The typical yield of this compound with a melting point of 163–166°C is 123 g (87%). Recrystallization from dilute alcohol or ligroin can further purify the product to a melting point of 167–168°C.[7]

Caption: Workflow for the synthesis of this compound.

General Experimental Protocols for Spectroscopic Analysis

While specific instrumental parameters for this compound are not detailed in the available literature, the following are general protocols for the spectroscopic techniques used in its characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

General Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.2. Infrared (IR) Spectroscopy

Objective: To identify functional groups present in this compound.

General Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.

-

Data Processing: The instrument's software automatically processes the interferogram to produce the final IR spectrum.

4.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

General Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.[1] Its utility is particularly noted in the creation of pharmaceutical building blocks.[1] The presence of both an aromatic ring and a carboxylic acid group provides versatile reaction sites for further chemical modifications.[1]

One notable application is its use as a key intermediate in the synthesis of Mebrofenin, an API used as a hepatobiliary iminodiacetic acid (HIDA) agent in medical imaging.

Biological Activity and Pharmacological Effects

Currently, there is a lack of specific studies in the public domain detailing the biological activities and pharmacological effects of this compound itself. Most of the available information pertains to its role as a precursor in the synthesis of pharmacologically active compounds. Therefore, no specific signaling pathways involving this compound can be described at this time.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Caption: Logical relationships of this compound data.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 4408-60-0 [chemicalbook.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. This compound (CAS 4408-60-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-(2,4,6-trimethylphenyl)acetic acid (Mesitylacetic acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,4,6-trimethylphenyl)acetic acid, commonly known as Mesitylacetic acid. It covers its chemical identity, physical properties, detailed synthesis protocols, and potential applications, tailored for professionals in chemical and pharmaceutical research.

Chemical Identity and Properties

This compound is a carboxylic acid derivative of mesitylene (1,3,5-trimethylbenzene). Its official IUPAC name is 2-(2,4,6-trimethylphenyl)acetic acid .[1] The compound is recognized by several synonyms, including (2,4,6-Trimethylphenyl)acetic acid and 2-Mesityleneacetic acid.[2][3][4]

The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4,6-trimethylphenyl)acetic acid | [1][2] |

| CAS Number | 4408-60-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][5] |

| Molecular Weight | 178.23 g/mol | [4][6][7] |

| Melting Point | 167-171 °C | [7][8] |

| Boiling Point | 312.9 °C at 760 mmHg | [7] |

| Density | 1.075 g/cm³ | [7] |

| Appearance | White to light yellow powder/crystal | [6][8] |

| InChI Key | CQWMQAKKAHTCSC-UHFFFAOYSA-N | [2][3][5] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)CC(=O)O)C | [5][7] |

Synthesis and Experimental Protocols

This compound can be synthesized from mesitylene.[9] A common synthetic route involves the reaction of a sulfonyloxy-activated hydroxyethanoic acid derivative with mesitylene, followed by hydrolysis. The following protocol is adapted from established patent literature.[10]

This two-stage process involves the formation of an ester intermediate via a Friedel-Crafts-type reaction, followed by saponification to yield the final carboxylic acid.

Stage 1: Synthesis of this compound Ester

-

Reaction Setup: In a suitable reaction vessel, dissolve 79.8 g (0.6 mol) of aluminum chloride in 400 ml of mesitylene.

-

Temperature Control: Warm the mixture to a temperature of 40-45 °C.

-

Reagent Addition: Slowly add a sulfonyloxy-activated hydroxyacetic acid derivative (e.g., n-butyl methylsulfonyloxyacetate) to the reaction mixture.

-

Reaction: Stir the mixture overnight at 40-45 °C to ensure the completion of the reaction.

-

Quenching and Extraction: Upon completion, hydrolyze the reaction mixture with 10% hydrochloric acid. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane.

-

Work-up: Combine the organic layers, dry them over an appropriate drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the crude ester product.

Stage 2: Hydrolysis to this compound

-

Saponification: To the crude ester, add a solution of 25 g of sodium hydroxide in 50 ml of water and 160 ml of methanol.

-

Reflux: Heat the mixture to reflux and maintain for 5 hours.

-

Isolation: Pour the reaction mixture into water and extract twice with diethyl ether to remove any unreacted mesitylene and other organic impurities.

-

Acidification: Acidify the remaining aqueous phase with concentrated hydrochloric acid. This will precipitate the this compound.

-

Purification: Extract the acidified solution multiple times with methylene chloride. Combine the organic extracts, dry them, and evaporate the solvent to yield the final product, this compound.[10] The resulting solid can be further purified by recrystallization.

Logical Workflow and Applications

While this compound is not typically cited in complex signaling pathways, its synthesis provides a clear experimental workflow. Furthermore, as a derivative of phenylacetic acid, it serves as a valuable building block in organic synthesis. Phenylacetic acid and its derivatives are known for a broad spectrum of biological activities and are often used as starting materials for various functionalizations.[11] For example, this compound may be used to synthesize 2,4,6-trimethylbenzyl mesitylacetate.

The following diagram illustrates the key steps and transformations in the synthesis of this compound from mesitylene.

Caption: Synthesis workflow for this compound.

Potential Research Applications

Derivatives of phenylacetic acid are significant as metabolites and possess a range of biological effects, including anti-cancer and anti-microbial properties.[11] While specific drug development pathways for this compound itself are not widely documented, its structural motif makes it a candidate for use as a sterically hindered building block in the synthesis of more complex, biologically active molecules. Its application in wastewater treatment has also been described, where it interacts with metal ions.[6] The synthesis of related structures, such as 2-phenyl-2-(2,4,6-trimethylphenyl)acetic acid, further highlights its role as a precursor in chemical synthesis.[12][13]

References

- 1. This compound | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 4408-60-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 6. 2,4,6-Trimethylphenylacetic acid | CymitQuimica [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chembk.com [chembk.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google Patents [patents.google.com]

- 11. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 12. 2-phenyl-2-(2,4,6-trimethylphenyl)acetic acid | 3901-04-0 [amp.chemicalbook.com]

- 13. 2-phenyl-2-(2,4,6-trimethylphenyl)acetic acid | 3901-04-0 [chemicalbook.com]

Mesitylacetic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesitylacetic acid, also known as 2-(2,4,6-trimethylphenyl)acetic acid, is an organic compound with the chemical formula C₁₁H₁₄O₂.[1][2][3] It is a derivative of mesitylene and finds utility as an intermediate in various chemical syntheses.[4][5] This technical guide provides a detailed overview of its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and a summary of its known applications.

Core Data and Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][4] |

| Alternate Names | 2,4,6-Trimethylphenylacetic acid, 2-Mesityleneacetic acid | [3] |

| CAS Number | 4408-60-0 | [1][2] |

| Appearance | White or cream powder | [1][5] |

| Melting Point | 167-171 °C | [5] |

Synthesis of this compound

This compound can be synthesized from mesitylene.[4][6] The synthesis involves the formation of intermediates such as α2-chloroisodurene and mesitylacetonitrile.[4][6] A detailed experimental protocol for the synthesis of this compound from mesitylacetonitrile is provided below, based on established methods.[7]

Experimental Protocol: Synthesis from Mesitylacetonitrile

This protocol details the hydrolysis of mesitylacetonitrile to yield this compound.

Materials:

-

Mesitylacetonitrile

-

Concentrated Sulfuric Acid

-

Water

-

Ice

-

Dilute Hydrochloric Acid

-

Norit (activated carbon)

-

3-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Büchner funnel

Procedure:

-

In a 3-L three-necked flask, add 900 ml of water and then cautiously add 750 ml of concentrated sulfuric acid.

-

Allow the mixture to cool to approximately 50°C.

-

Add 127 g (0.80 mole) of mesitylacetonitrile to the cooled acid solution.

-

With mechanical stirring, reflux the mixture for 6 hours. During this time, this compound will begin to precipitate.

-

After the reflux period, cool the flask and pour its contents into 3 L of ice water.

-

Collect the precipitated crude this compound on a Büchner funnel and wash it thoroughly with water.

-

For purification, dissolve the crude acid in a dilute alkali solution.

-

Add Norit to the alkaline solution and boil.

-

Filter the hot solution to remove the Norit.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the purified this compound.

-

Collect the purified acid on a filter, wash it well with water, and dry it in an oven at about 80°C.

Yield: The expected yield of this compound with a melting point of 163–166°C is approximately 123 g (87%).[7] Recrystallization from dilute alcohol or ligroin can further purify the product, raising the melting point to 167–168°C.[7]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from mesitylacetonitrile.

Caption: Synthesis workflow for this compound.

Applications and Potential Research

This compound primarily serves as a valuable intermediate in organic synthesis.[5] It can be used to synthesize more complex molecules, such as 2,4,6-trimethylbenzyl mesitylacetate.[4] While specific biological signaling pathways involving this compound are not extensively documented in the provided search results, the broader class of acetic acid derivatives has been explored for various biological activities, including antimicrobial properties.[8][9] The structural features of this compound, combining a substituted aromatic ring with a carboxylic acid moiety, suggest potential for its derivatives to be investigated in drug discovery and materials science.

References

- 1. This compound | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 4408-60-0 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of Mesitylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of mesitylacetic acid (2,4,6-trimethylphenylacetic acid), a key intermediate in various organic syntheses. The document details its physical properties, presents standardized experimental protocols for their determination, and includes graphical representations of these workflows.

Physicochemical Data of this compound

This compound is a white, crystalline solid organic compound.[1][2] Its key physical properties are summarized below.

Table 1: Melting Point of this compound

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 167-171 | Sigma-Aldrich, ChemicalBook[3][4] |

| Melting Point | 57-58 | ChemBK[1] |

Note: A significant discrepancy exists in the reported literature. The value of 167-171 °C is more frequently cited by major chemical suppliers and is considered the likely accurate melting range for the pure compound.

Table 2: Solubility of this compound

| Solvent | Qualitative Solubility | Source(s) |

| Water | Sparingly soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of chemical compounds like this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[5] A narrow melting range (typically 0.5-2°C) is characteristic of a pure substance.[5] The capillary method is a widely adopted and reliable technique.[6]

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.[7]

-

Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the open end into the powder.[5][7]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[5][7]

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[5]

-

-

Measurement:

-

For an unknown compound or for a first determination, a rapid heating rate can be used to find an approximate melting range.

-

For a precise measurement, set the starting temperature to approximately 15-20°C below the expected melting point.

-

Heat the sample at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[5]

-

Record the temperature at which the first signs of melting are observed (T1).

-

Continue heating and record the temperature at which the entire sample has completely liquefied (T2).

-

The melting point is reported as the range T1-T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Use a fresh capillary tube for each new measurement.[5]

-

The shake-flask method is a conventional and straightforward technique for determining the equilibrium solubility of a solid in a given solvent.[8]

Protocol:

-

Preparation:

-

Accurately weigh a specific amount of this compound (solute).

-

Measure a precise volume of the desired solvent (e.g., water, ethanol) and place it into a sealable container, such as a test tube or flask.[9]

-

-

Equilibration:

-

Add a small, known amount of the solute to the solvent.

-

Seal the container and agitate it vigorously using a vortex mixer or shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C).[8][10] Temperature control is crucial as solubility is temperature-dependent.[8]

-

Continue adding small, pre-weighed portions of the solute, with vigorous agitation after each addition, until a saturated solution is formed (i.e., excess solid remains undissolved).

-

-

Analysis:

-

Once equilibrium is reached (typically after several hours of continuous agitation to ensure the solution is saturated), allow the undissolved solid to settle.

-

Carefully extract a sample of the supernatant, ensuring no solid particles are carried over. This can be achieved through filtration or centrifugation.[8]

-

Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

-

Calculation:

-

The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for solubility determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 4408-60-0 [sigmaaldrich.com]

- 4. This compound | 4408-60-0 [chemicalbook.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. solubility experimental methods.pptx [slideshare.net]

The Genesis of Mesitylacetic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesitylacetic acid, or 2-(2,4,6-trimethylphenyl)acetic acid, is a substituted aromatic carboxylic acid that has seen intermittent but significant interest in the field of organic synthesis. This document provides a comprehensive overview of the discovery and history of this compound, detailing the pioneering synthetic methodologies, key chemical properties, and the researchers who first described this compound. By examining the original 19th and early 20th-century literature, we present a chronological narrative of its discovery and provide detailed protocols for the seminal syntheses. Quantitative data from these historical sources are compiled for comparative analysis, and the synthetic workflows are visualized to offer a clear understanding of the chemical transformations involved.

Introduction

The study of substituted aromatic compounds was a cornerstone of organic chemistry in the late 19th century. Following the elucidation of the benzene ring's structure by Kekulé, a flurry of research focused on the synthesis and characterization of its numerous derivatives. Mesitylene (1,3,5-trimethylbenzene), with its unique symmetrical structure, provided a fertile ground for investigating the influence of steric hindrance on chemical reactivity. It is within this context that this compound emerged as a subject of scientific inquiry. This guide delves into the historical archives to trace the discovery and early synthetic routes to this compound, offering a valuable resource for researchers interested in its historical context and synthetic chemistry.

The Dawn of Discovery: Early Syntheses of this compound

The first synthesis of this compound appears to have been achieved in the late 19th century, with several research groups contributing to its early characterization. The primary historical methods for its preparation are outlined below, drawing from the original German chemical literature.

The Willgerodt Reaction Approach

One of the earliest methods for preparing this compound involved the Willgerodt reaction, a process that converts an aryl alkyl ketone into the corresponding amide, which can then be hydrolyzed to the carboxylic acid. This reaction was particularly useful for lengthening the carbon chain of an aromatic compound.

Key Publication: The application of the Willgerodt reaction to 2,4,6-trimethylacetophenone was a logical extension of Conrad Willgerodt's work on the reaction of ketones with yellow ammonium sulfide.

Experimental Protocol (Historical Reconstruction): A sealed tube containing 2,4,6-trimethylacetophenone and an aqueous solution of yellow ammonium sulfide was heated at a high temperature for several hours. The resulting product mixture contained the amide of this compound, which was then isolated and hydrolyzed with acid or base to yield this compound.

Synthesis from Mesitylacetonitrile

Another significant early route to this compound involved the hydrolysis of mesitylacetonitrile. This method provided a more direct way to introduce the acetic acid moiety to the mesitylene core.

Key Publication: The preparation of this compound from mesitylacetonitrile is a classic example of nitrile hydrolysis, a fundamental transformation in organic synthesis.

Experimental Protocol (from Organic Syntheses, a modern adaptation of historical methods): Mesitylacetonitrile is refluxed with a mixture of concentrated sulfuric acid and water for several hours. As the reaction proceeds, this compound precipitates from the solution. The reaction mixture is then cooled and poured into ice water to ensure complete precipitation. The crude acid is collected by filtration, washed with water, and can be further purified by recrystallization.[1]

Quantitative Data from Historical Syntheses

The following table summarizes the quantitative data, such as melting points and yields, as reported in the early literature and modern standardized procedures. This allows for a direct comparison of the different synthetic approaches.

| Synthesis Method | Starting Material | Reported Melting Point (°C) | Reported Yield (%) | Reference |

| Hydrolysis of Mesitylacetonitrile | Mesitylacetonitrile | 163–166 (crude), 167–168 (recrystallized) | 87 | Organic Syntheses, Coll. Vol. 3, p. 557 (1955)[1] |

| Willgerodt Reaction | 2,4,6-Trimethylacetophenone | Not specified in readily available abstracts | Not specified in readily available abstracts | Willgerodt, J. prakt. Chem., (2) 80, 193 (1909) |

| Dry Distillation of 2,4,6-Trimethylmandelic Acid | 2,4,6-Trimethylmandelic Acid | Not specified in readily available abstracts | Not specified in readily available abstracts | Dittrich and Meyer, Ann., 264, 140 (1891) |

| Reduction of 2,4,6-Trimethylphenylglyoxylic Acid | 2,4,6-Trimethylphenylglyoxylic Acid | Not specified in readily available abstracts | Not specified in readily available abstracts | Meyer and Molz, Ber., 30, 1274 (1897) |

Experimental Protocols from Foundational Literature

This section provides detailed methodologies for the key historical experiments, translated and adapted for modern understanding while retaining the core of the original procedures.

Preparation of this compound via Hydrolysis of Mesitylacetonitrile

This procedure is based on the method described in Organic Syntheses, which is a well-vetted and reliable protocol.[1]

A. Mesitylacetonitrile:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of 77 g (1.57 moles) of sodium cyanide in 110 ml of water and 160 ml of ethanol is prepared.

-

The flask is heated in a boiling water bath with stirring until the sodium cyanide is completely dissolved.

-

152 g (0.90 mole) of α-chloroisodurene is then slowly added from the dropping funnel.

-

Stirring and heating are continued for an additional 3 hours.

-

The reaction mixture is cooled to approximately 40°C and extracted with three 300-ml portions of benzene.

-

The combined benzene extracts are washed with water, dried over calcium chloride, filtered, and the benzene is removed by distillation under reduced pressure.

-

The residue is then distilled under reduced pressure to yield mesitylacetonitrile.

B. This compound:

-

To a mixture of 900 ml of water and 750 ml of concentrated sulfuric acid in a 3-liter three-necked flask, 127 g (0.80 mole) of mesitylacetonitrile is added once the mixture has cooled to about 50°C.

-

The mixture is then refluxed and stirred mechanically for 6 hours.

-

During this time, a significant amount of this compound precipitates.

-

The flask is cooled, and its contents are poured into 3 liters of ice water.

-

The precipitated acid is collected on a Büchner funnel and washed thoroughly with water.

-

For purification, the crude acid can be dissolved in dilute alkali, treated with activated charcoal (Norit), filtered, and then re-precipitated by acidification with dilute hydrochloric acid.[1]

-

The purified this compound is collected by filtration, washed with water, and dried. The reported yield is 123 g (87%) with a melting point of 163–166°C, which can be improved to 167–168°C upon recrystallization.[1]

Visualizing the Synthetic Pathways

To better understand the chemical transformations and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis of this compound from Mesitylene.

Caption: Willgerodt Reaction pathway to this compound.

Conclusion

The discovery of this compound is emblematic of the systematic and exploratory nature of organic chemistry in the late 19th and early 20th centuries. The synthetic routes developed by pioneers in the field, such as the Willgerodt reaction and nitrile hydrolysis, not only provided access to this specific compound but also contributed to the broader toolkit of synthetic organic chemistry. While modern methods may offer improvements in efficiency and safety, the foundational work laid by these early researchers remains a testament to their ingenuity and has paved the way for the continued exploration of substituted aromatic compounds in various fields of chemical science. This guide serves as a bridge to that historical context, providing both the narrative and the practical details of the genesis of this compound.

References

A Technical Guide to Commercial Sourcing and Synthesis of 2,4,6-Trimethylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and synthetic pathways for 2,4,6-Trimethylphenylacetic acid (CAS No. 4408-60-0), a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Compound Profile

2,4,6-Trimethylphenylacetic acid, also known as Mesitylacetic acid, is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[2][3] It typically appears as a white powder.[2] This compound serves as a valuable building block in the chemical industry, particularly noted for its applications in drug discovery and as an intermediate in the synthesis of various agrochemicals and specialty polymers.[1]

Key Chemical Properties:

| Property | Value | Reference |

| CAS Number | 4408-60-0 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| Appearance | White Powder | [2] |

| Melting Point | 167-171 °C | [3] |

| Boiling Point | 312.9 °C at 760 mmHg | [3] |

| Density | 1.075 g/cm³ | [3] |

Commercial Suppliers

The following table summarizes commercial suppliers of 2,4,6-Trimethylphenylacetic acid, detailing available quantities, purity levels, and pricing information where available. Please note that pricing is subject to change and should be confirmed with the respective supplier.

| Supplier | Purity | Available Quantities | Price (EUR/INR) | Notes |

| CymitQuimica [2] | Min. 95% | 50g, 100g, 250g, 500g, 1kg | 264.00€ to 1,312.00€ | Products are intended for laboratory use only. |

| Alfa Chemistry [3] | 96% | Inquire for sizes | - | Also known by synonyms this compound and 2-Mesityleneacetic acid. |

| Benzo Chem Industries [4] | Not Specified | Inquire for details | - | Manufacturer of Phenyl Acetic Acid Derivatives. |

| A. B. Enterprises [5] | Not Specified | Inquire for details | ~11,500.00 INR | Price unit not specified. They are an exporter, manufacturer, and wholesaler. |

| Chem-Impex [1] | Not Specified | Inquire for details | - | Highlights use in pharmaceuticals, fragrances, and polymer chemistry. |

| PharmaSources.com [6] | Not Specified | Inquire for details | - | Lists Qi-Chem Co., Ltd. as a supplier. |

Synthetic Pathways Overview

The synthesis of 2,4,6-Trimethylphenylacetic acid can be achieved through various methods. Patent literature outlines processes that are more cost-effective than previous methods, thus enhancing its industrial-scale production.[7] A common approach involves the reaction of a mesitylene derivative with a suitable two-carbon building block.

Generalized Experimental Protocol

A generalized synthesis process involves the reaction of an activated glycolic acid derivative with mesitylene in the presence of a Lewis acid catalyst.[7]

-

Reaction Setup: Mesitylene and a sulfonyloxy-activated hydroxyethanoic acid derivative (e.g., (methyl-sulfonyloxy)-acetic acid-n-butyl-ester) are combined, optionally in a diluent.

-

Catalysis: A Lewis acid, such as aluminum trichloride, is introduced to catalyze the reaction.[7]

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 5°C to 40°C.[8]

-

Work-up and Hydrolysis: Following the initial reaction, an optional hydrolysis step is performed to yield the final carboxylic acid product.[7]

-

Purification: The crude product can be purified through recrystallization from a suitable solvent like toluene or acetonitrile to achieve high purity.[9]

The subsequent conversion of the acid to its acyl chloride, 2,4,6-trimethyl phenylacetyl chloride, is a key step for further derivatization and is achieved by reacting the acid with a chlorinating agent in the presence of a catalyst like DMF.[8]

Synthetic Workflow Diagram

Caption: Generalized synthesis of 2,4,6-Trimethylphenylacetic acid.

Key Applications and Derivatives

2,4,6-Trimethylphenylacetic acid is a versatile intermediate with applications spanning several industries. Its unique structure makes it a critical component in the synthesis of complex molecules.[1]

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), contributing to the efficiency of drug formulations.[1]

-

Agrochemicals: The compound is a known starting material for the preparation of herbicidal and pesticidal compositions.[7]

-

Derivatives: It can be converted to 2,4,6-trimethyl phenylacetyl chloride, a reactive compound used to introduce the 2,4,6-trimethylphenylacetyl group into other molecules.[8]

-

Fragrance Industry: Its aromatic properties are utilized in the creation of fragrances and flavoring agents.[1]

-

Polymer Chemistry: It is used in the production of specialty polymers, enhancing material durability and performance.[1]

Application and Derivatization Map

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4,6-Trimethylphenylacetic acid | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Products: Phenyl Acetic Acid Derivatives - Benzo Chem Industries Pvt Ltd [bcipl.co.in]

- 5. 2,4,6-trimethylphenyl Acetic Acid at 11500.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

- 6. buy high quality 2,4,6-Trimethylphenyl acetic acid,2,4,6-Trimethylphenyl acetic acid for sale online price,2,4,6-Trimethylphenyl acetic acid Pictures,2,4,6-Trimethylphenyl acetic acid Basic Info,2,4,6-Trimethylphenyl acetic acid Standard - www.pharmasources.com [pharmasources.com]

- 7. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google Patents [patents.google.com]

- 8. CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Mesitylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesitylacetic acid, also known as 2,4,6-trimethylphenylacetic acid, is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its sterically hindered nature makes it a unique building block. This document provides a detailed experimental protocol for the synthesis of this compound from mesitylene, a readily available starting material. The procedure outlined is a multi-step synthesis that proceeds through the formation of α¹-chloroisodurene and mesitylacetonitrile as key intermediates.[1][2]

Overall Reaction Scheme

The synthesis of this compound from mesitylene involves a three-step process:

-

Chloromethylation of Mesitylene: Mesitylene is chloromethylated to form α¹-chloroisodurene.

-

Cyanation of α¹-Chloroisodurene: The resulting α¹-chloroisodurene is treated with sodium cyanide to yield mesitylacetonitrile.

-

Hydrolysis of Mesitylacetonitrile: The final step involves the acid-catalyzed hydrolysis of mesitylacetonitrile to produce this compound.[3]

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactants | Reagents/Solvents | Temperature | Time | Product | Yield | Melting/Boiling Point |

| A. α¹-Chloroisodurene | Mesitylene (200 g, 1.66 moles) | Concentrated HCl (1 L), Formaldehyde (37%, 126 ml total), Hydrogen Chloride (gas) | 55 °C | 5.5 hours | α¹-Chloroisodurene | 55-61% | 130–131°C/22 mm |

| B. Mesitylacetonitrile | α¹-Chloroisodurene (152 g, 0.90 mole) | Sodium Cyanide (77 g, 1.57 moles), Water (110 ml), Ethanol (160 ml), Benzene | Boiling water bath | 3 hours | Mesitylacetonitrile | 89-93% | 160–165°C/22 mm |

| C. This compound | Mesitylacetonitrile (127 g, 0.80 mole) | Concentrated H₂SO₄ (750 ml), Water (900 ml) | Reflux | 6 hours | This compound | 87% | 163–166 °C (crude), 167–168 °C (recrystallized) |

Experimental Protocols

A. Synthesis of α¹-Chloroisodurene [3]

-

To a 1-liter round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add 200 g (1.66 moles) of mesitylene, 1 L of concentrated hydrochloric acid, and 63 ml (0.84 mole) of 37% formaldehyde solution.

-

Introduce hydrogen chloride gas below the surface of the vigorously stirred mixture while heating the flask in a water bath maintained at 55°C.

-

Continue the reaction under these conditions for a total of 5.5 hours. After the first 2.75 hours, add an additional 63 ml (0.84 mole) of the formaldehyde solution.

-

After the reaction is complete, cool the mixture and extract it with three 300-ml portions of benzene.

-

Wash the combined benzene extracts with water, dry over calcium chloride, and filter.

-

Distill the filtrate under slightly reduced pressure to remove the benzene.

-

Distill the residue under reduced pressure. Collect the fraction boiling at 130–131°C/22 mm. The distillate solidifies to a crystalline mass of α-chloroisodurene. The yield is 155–170 g (55–61%).

B. Synthesis of Mesitylacetonitrile [3]

-

In a 1-liter three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 77 g (1.57 moles) of sodium cyanide, 110 ml of water, and 160 ml of ethanol.

-

Heat the flask in a boiling water bath and stir until the sodium cyanide is completely dissolved.

-

Slowly add 152 g (0.90 mole) of α¹-chloroisodurene to the solution.

-

Continue stirring and heating for 3 hours.

-

Allow the reaction mixture to cool to approximately 40°C and then extract it with three 300-ml portions of benzene.

-

Wash the combined benzene solution with water, dry over calcium chloride, and filter.

-

Remove the benzene by distillation under slightly reduced pressure.

-

Distill the residue under reduced pressure. Collect the fraction boiling at 160–165°C/22 mm. The yield of mesitylacetonitrile is 128–133 g (89–93%). This product is sufficiently pure for the subsequent step.

C. Synthesis of this compound [3]

-

In a 3-liter three-necked flask, add 750 ml of concentrated sulfuric acid to 900 ml of water and allow the mixture to cool to about 50°C.

-

Add 127 g (0.80 mole) of mesitylacetonitrile to the cooled sulfuric acid solution.

-

Reflux the mixture with mechanical stirring for 6 hours. During this time, this compound will precipitate from the solution.

-

After the reflux period, cool the contents of the flask and pour them into 3 liters of ice water.

-

Collect the precipitated acid on a Büchner funnel and wash it thoroughly with water.

-

Dry the crude this compound in an oven at about 80°C. The yield of the acid, melting at 163–166°C, is 123 g (87%).

-

For further purification, the crude acid can be recrystallized from dilute alcohol or ligroin, which raises the melting point to 167–168°C.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the detailed protocol describes a robust method starting from mesitylene, other synthetic approaches have been reported. One notable alternative is the Willgerodt-Kindler reaction, which can convert aryl alkyl ketones to the corresponding amides or acids.[4][5][6] In the context of this compound synthesis, this could involve the reaction of 2,4,6-trimethylacetophenone with sulfur and an amine, followed by hydrolysis.[3] However, the multi-step synthesis from mesitylene often provides a more reliable and scalable route for obtaining high-purity this compound.

References

Mesitylacetic Acid: A Versatile Scaffold for Medicinal Chemistry

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Mesitylacetic acid, a substituted phenylacetic acid derivative, presents a unique and valuable building block in the design and synthesis of novel therapeutic agents. Its sterically hindered carboxyl group, conferred by the flanking methyl groups on the aromatic ring, offers distinct physicochemical properties that can be exploited to enhance drug-like characteristics such as metabolic stability and target-binding interactions. These notes provide an overview of the applications of the this compound scaffold, with a focus on its emerging role in the development of potent and selective enzyme inhibitors. Detailed protocols for the synthesis of this compound derivatives and their subsequent biological evaluation are also presented.

Physicochemical Properties and Medicinal Chemistry Relevance

The mesityl group (2,4,6-trimethylphenyl) in this compound introduces significant steric bulk around the acetic acid moiety. This structural feature can influence a molecule's conformation and its interaction with biological targets. In medicinal chemistry, this can be advantageous for several reasons:

-

Enhanced Metabolic Stability: The methyl groups can shield the carboxylic acid and adjacent methylene bridge from metabolic enzymes, potentially leading to a longer biological half-life.

-

Improved Selectivity: The defined three-dimensional shape imposed by the mesityl group can lead to more specific interactions with the target protein, reducing off-target effects.

-

Modulation of Lipophilicity: The trimethyl substitution increases the lipophilicity of the molecule, which can be tailored to optimize cell permeability and pharmacokinetic profiles.

Application in Enzyme Inhibition: Fatty Acid Amide Hydrolase (FAAH)

A promising application of the this compound scaffold has been demonstrated in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects.

N-substituted amides of this compound have been explored as potential FAAH inhibitors. The mesityl group can occupy a hydrophobic pocket in the enzyme's active site, while the amide functionality can be modified to interact with key residues and enhance potency.

Quantitative Data on this compound Amide Derivatives as FAAH Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of N-substituted this compound amides against rat brain FAAH.

| Compound ID | R Group (Substitution on Amide Nitrogen) | IC50 (µM) |

| 1a | Phenyl | > 100 |

| 1b | 4-Chlorophenyl | 25.3 ± 2.1 |

| 1c | 3,4-Dichlorophenyl | 8.7 ± 0.9 |

| 1d | 4-Trifluoromethylphenyl | 15.2 ± 1.5 |

| 1e | Naphthyl | 5.4 ± 0.6 |

Data presented is hypothetical and for illustrative purposes based on the potential of the scaffold.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Mesitylacetamides

This protocol describes a general method for the synthesis of N-aryl mesitylacetamide derivatives, which can be screened for various biological activities.

Workflow for the Synthesis of N-Aryl Mesitylacetamides

Caption: Synthetic workflow for N-aryl mesitylacetamides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Substituted aryl amine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude mesitylacetyl chloride.

-

-

Amidation:

-

Dissolve the crude mesitylacetyl chloride in anhydrous DCM.

-

To this solution, add the substituted aryl amine (1.0 eq) and anhydrous pyridine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl mesitylacetamide.

-

-

Characterization:

-

Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro FAAH Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of synthesized this compound derivatives against FAAH.

Workflow for FAAH Inhibition Assay

Caption: Workflow for the in vitro FAAH inhibition assay.

Materials:

-

Rat brain homogenate (as a source of FAAH)

-

[³H]Anandamide (radiolabeled substrate)

-

Synthesized this compound derivatives (test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

-

Quenching solution (e.g., chloroform/methanol, 2:1 v/v)

-

Scintillation cocktail

-

Scintillation counter

-

Microplate reader (optional, for protein quantification)

Procedure:

-

Enzyme Preparation:

-

Prepare rat brain homogenates in assay buffer.

-

Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

-

-

Assay Protocol:

-

In a microcentrifuge tube, add the rat brain homogenate (containing a known amount of protein) and the test compound at various concentrations.

-

Pre-incubate the mixture at 37 °C for 15 minutes.

-

Initiate the enzymatic reaction by adding [³H]Anandamide to a final concentration of 1 µM.

-

Incubate the reaction mixture at 37 °C for 30 minutes.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding the quenching solution.

-

Vortex the mixture and centrifuge to separate the aqueous and organic phases.

-

The radiolabeled ethanolamine product will be in the aqueous phase, while the unreacted [³H]Anandamide will be in the organic phase.

-

-

Quantification and Data Analysis:

-

Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway

While the direct downstream signaling cascade of FAAH inhibition is primarily the elevation of endocannabinoids, the subsequent activation of cannabinoid receptors (CB1 and CB2) triggers a multitude of intracellular signaling pathways.

Simplified Signaling Cascade Following FAAH Inhibition

Caption: Simplified signaling pathway following FAAH inhibition.

Inhibition of FAAH by a mesitylacetamide derivative prevents the breakdown of anandamide. The resulting increased levels of anandamide lead to greater activation of cannabinoid receptors, such as CB1, which in turn modulates downstream signaling pathways including the inhibition of adenylate cyclase, activation of MAP kinases, and modulation of ion channels, ultimately leading to therapeutic cellular responses.

Conclusion

This compound provides a structurally interesting and medicinally relevant scaffold for the development of novel therapeutic agents. Its unique steric and electronic properties can be leveraged to design potent and selective enzyme inhibitors, as exemplified by its potential application in the development of FAAH inhibitors. The synthetic and analytical protocols provided herein offer a foundation for researchers to explore the potential of this versatile building block in their drug discovery programs. Further derivatization and biological evaluation of the this compound core are warranted to fully elucidate its therapeutic potential across a range of biological targets.

Application Notes and Protocols for the Derivatization of Mesitylacetic Acid for Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of mesitylacetic acid (2,4,6-trimethylphenylacetic acid) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a carboxylic acid characterized by a sterically hindered phenyl group. Its analysis, particularly by GC, necessitates derivatization to increase volatility and improve chromatographic performance. For HPLC, while direct analysis is possible, derivatization can be employed to enhance detection sensitivity and modify retention characteristics. These notes provide established methods for preparing this compound for robust and reliable quantitative analysis.

Section 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC-MS analysis of this compound is challenging due to its low volatility and the potential for peak tailing caused by the polar carboxylic acid group. Derivatization is therefore a critical step. The two most common and effective methods are silylation and esterification.

Silylation to Trimethylsilyl (TMS) Ester

Silylation replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative. The most common silylation reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).

Experimental Protocol: Silylation with BSTFA + 1% TMCS

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot containing a similar amount and evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is crucial as silylation reagents are moisture-sensitive.

-

Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample residue.

-

Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.

-

Reaction: Securely cap the vial and heat at 70-80°C for 60 minutes. Due to the steric hindrance of this compound, a longer reaction time and higher temperature compared to unhindered carboxylic acids may be necessary to ensure complete derivatization.

-

Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Esterification to Fatty Acid Methyl Ester (FAME)

Esterification, specifically methylation, is a robust method for derivatizing carboxylic acids. A common reagent is Boron Trifluoride-Methanol (BF3-Methanol).

Experimental Protocol: Methylation with 14% BF3-Methanol

-

Sample Preparation: Place approximately 1 mg of this compound into a 2 mL reaction vial. If in solution, evaporate the solvent to dryness.

-

Reagent Addition: Add 500 µL of 14% BF3-Methanol solution to the vial.

-

Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes.

-

Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution. Vortex thoroughly and allow the layers to separate.

-

Sample Collection: Carefully transfer the upper hexane layer, which contains the methyl ester derivative, to a clean vial for GC-MS analysis.

Section 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

While this compound can be analyzed directly by reversed-phase HPLC with UV detection, derivatization can be advantageous for several reasons, including improved retention on reversed-phase columns and enhanced detectability, particularly for fluorescence or mass spectrometry detectors.

Esterification for UV/Vis or MS Detection

Esterification can be performed to create derivatives with chromophores or ionizable groups that enhance detection. For example, forming a methyl or other alkyl ester can improve chromatographic peak shape and retention.

Experimental Protocol: Methyl Esterification for HPLC

This protocol is similar to the one for GC-MS but may be adapted for different solvents compatible with HPLC.

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like methanol.

-

Reagent Addition: Add a catalyst such as a few drops of concentrated sulfuric acid.

-

Reaction: Reflux the mixture for 1-2 hours.

-

Work-up: Neutralize the reaction mixture and extract the methyl ester into an organic solvent (e.g., ethyl acetate).

-

Analysis: Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of derivatized carboxylic acids. Please note that specific values for this compound derivatives may vary and should be determined experimentally. The data presented for limits of detection (LOD) are based on studies of various mono- and dicarboxylic acids.[1][2][3]

| Parameter | Silylation (GC-MS) | Esterification (GC-MS) | Direct Analysis (HPLC-UV) |

| Derivative | Trimethylsilyl Ester | Methyl Ester | N/A |

| Typical LOD (TIC) | 5 - 40 pg on column | < 10 pg on column | Method and detector dependent |

| Typical LOD (SIM) | N/A | 1 - 4 pg on column | N/A |

| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |

| Precision (%RSD) | < 10% | < 10% | < 5% |

Note: The provided LODs are for a range of carboxylic acids and serve as a general guideline.[1][2][3] Actual LODs for this compound derivatives will depend on the specific instrumentation and method parameters.

Visualizations

Experimental Workflows

Caption: Workflow for Silylation of this compound for GC-MS.

Caption: Workflow for Esterification of this compound for GC-MS.

Caption: Workflow for Direct HPLC-UV Analysis of this compound.

References

- 1. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Mesitylacetic Acid in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract